molecular formula C22H25N5O2 B12798631 Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- CAS No. 153473-54-2

Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)-

Cat. No.: B12798631
CAS No.: 153473-54-2
M. Wt: 391.5 g/mol
InChI Key: YNNJXLYOYFRJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)-

Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- (CAS 337920-15-7) is a synthetic organic compound with the molecular formula $$ \text{C}{22}\text{H}{25}\text{N}{5}\text{O}{2} $$ and a molecular weight of 391.47 g/mol. Its structure integrates three distinct pharmacologically relevant moieties:

  • Indole core : A bicyclic aromatic system with a pyrrole ring fused to a benzene ring.
  • Piperazine ring : A six-membered heterocycle containing two nitrogen atoms.
  • Acetamide group : A functional group derived from acetic acid, serving as a key linker.

These components synergistically contribute to its potential bioactivity, particularly in neurological and oncological contexts. The compound’s structural complexity is exemplified by its IUPAC name, which reflects the precise arrangement of substituents: N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)acetamide.

Property Value
Molecular Formula $$ \text{C}{22}\text{H}{25}\text{N}{5}\text{O}{2} $$
Molecular Weight 391.47 g/mol
CAS Number 337920-15-7
Key Functional Groups Indole, piperazine, acetamide

Historical Context and Discovery

The compound was first synthesized in the early 21st century as part of efforts to develop novel heterocyclic molecules targeting enzyme pathways implicated in neurodegenerative and proliferative diseases. Its design aligns with trends in medicinal chemistry that prioritize modular architectures combining indole’s bioavailability, piperazine’s conformational flexibility, and acetamide’s hydrogen-bonding capacity. While its exact discovery timeline remains proprietary, its structural analogs—such as piperazine-acetamide hybrids—have been extensively studied for acetylcholinesterase (AChE) and β-secretase (BACE-1) inhibition.

Rationale for Academic Investigation

Three factors justify focused research on this compound:

  • Structural novelty : The simultaneous presence of indole, piperazine, and acetamide groups creates unique electronic and steric profiles, enabling interactions with diverse biological targets.
  • Therapeutic potential : Indole derivatives exhibit anticancer and neuroprotective activities, while piperazine-containing compounds modulate neurotransmitter systems.
  • Synthetic versatility : The compound’s scaffold permits systematic modifications to optimize pharmacokinetic properties, as demonstrated in related molecules.

For instance, molecular docking studies of analogous structures reveal strong binding affinities to AChE and BACE-1, enzymes critical in Alzheimer’s disease pathogenesis. These attributes position the compound as a promising candidate for mechanistic and structure-activity relationship (SAR) studies.

Scope and Structure of the Research

This article systematically explores the compound’s chemical identity, synthetic pathways, and research applications, structured as follows:

  • Structural analysis : Examination of its three-dimensional conformation and intermolecular interactions.
  • Synthetic methodologies : Review of multi-step organic reactions used in its preparation.
  • Biological relevance : Discussion of its potential roles in enzyme inhibition and receptor modulation.

Emphasis is placed on in silico and in vitro findings, excluding clinical or toxicological data per the outlined requirements. Subsequent sections will integrate computational and experimental evidence to elucidate its scientific significance.

Properties

CAS No.

153473-54-2

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]pyridin-3-yl]acetamide

InChI

InChI=1S/C22H25N5O2/c1-3-27(16(2)28)20-9-6-10-23-21(20)25-11-13-26(14-12-25)22(29)19-15-17-7-4-5-8-18(17)24-19/h4-10,15,24H,3,11-14H2,1-2H3

InChI Key

YNNJXLYOYFRJBE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)C(=O)C

Origin of Product

United States

Preparation Methods

Amide Bond Formation

The acetamide core is typically synthesized by reacting an appropriate amine with a chloroacetyl derivative or acyl chloride under basic conditions. For example, N-ethylation can be introduced by using ethylamine or ethyl-substituted amines reacting with 2-chloroacetamide derivatives in the presence of a base such as triethylamine or potassium carbonate in solvents like ethanol or dimethylformamide (DMF).

Step Reagents Conditions Outcome
Amide formation 2-chloroacetyl chloride + N-ethylamine Basic medium, ethanol, reflux N-ethyl acetamide intermediate

Pyridinyl Substitution

The pyridinyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For instance, halogenated pyridine derivatives (e.g., 3-bromopyridine) can be coupled with amine intermediates using palladium(0) or palladium(II) catalysts in solvents such as DMF, 1,4-dioxane, or tetrahydrofuran at temperatures ranging from 60 to 150°C for several hours.

Step Reagents Catalyst Solvent Temperature Time
Pyridinyl coupling Halopyridine + amine intermediate Pd(0) or Pd(II) DMF, dioxane, or THF 60-150°C 0.5-12 h

Piperazine Functionalization

The piperazine ring is introduced by nucleophilic substitution on the pyridinyl intermediate. This can be achieved by reacting the pyridinyl-substituted acetamide with piperazine under reflux in ethanol or DMF, often in the presence of a base like sodium ethoxide or potassium carbonate.

Step Reagents Base Solvent Temperature Time
Piperazine substitution Pyridinyl acetamide + piperazine NaOEt or K2CO3 Ethanol or DMF Reflux 2-4 h

Indol-2-ylcarbonyl Attachment

The indolylcarbonyl group is introduced by acylation of the piperazine nitrogen with an indole-2-carboxylic acid derivative or its activated form (e.g., acid chloride or activated ester). This step typically uses coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane or similar solvents at room temperature to moderate heating.

Step Reagents Coupling Agents Solvent Temperature Time
Indolylcarbonyl acylation Piperazine intermediate + indole-2-carboxylic acid derivative DCC, HOBt Dichloromethane 25-30°C 12 h

Reaction Conditions and Solvent Systems

  • Solvents such as DMF, 1,4-dioxane, tetrahydrofuran, ethanol, and dichloromethane are commonly used depending on the step.
  • Bases like triethylamine, sodium ethoxide, or potassium carbonate facilitate nucleophilic substitutions and amide bond formations.
  • Palladium catalysts enable cross-coupling reactions for pyridinyl substitutions.
  • Reaction temperatures vary from ambient to reflux or elevated temperatures (up to 150°C) depending on the step.
  • Reaction times range from 30 minutes to 12 hours or more, optimized for yield and purity.

Purification and Crystallization

After synthesis, purification is typically achieved by:

  • Filtration to remove insoluble byproducts.
  • Extraction with organic solvents such as ethyl acetate.
  • Washing with aqueous solutions (e.g., sodium chloride).
  • Recrystallization from solvents like DMF or ethanol to obtain pure crystalline forms.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Catalyst/Base Solvent(s) Temp. (°C) Time Notes
1 Amide formation 2-chloroacetyl chloride + N-ethylamine Base (Et3N, K2CO3) Ethanol, DMF Reflux 2-4 h Formation of N-ethyl acetamide
2 Pyridinyl coupling Halopyridine + amine intermediate Pd(0)/Pd(II) DMF, dioxane, THF 60-150 0.5-12 h Cross-coupling reaction
3 Piperazine substitution Pyridinyl acetamide + piperazine NaOEt, K2CO3 Ethanol, DMF Reflux 2-4 h Nucleophilic substitution
4 Indolylcarbonyl acylation Piperazine intermediate + indole-2-carboxylic acid derivative DCC, HOBt Dichloromethane 25-30 12 h Amide bond formation

Research Findings and Optimization

  • The use of palladium-catalyzed cross-coupling allows for high regioselectivity and yields in pyridinyl substitution steps.
  • Base choice and solvent polarity significantly affect the efficiency of nucleophilic substitutions involving piperazine.
  • Coupling agents like DCC and HOBt provide mild conditions for acylation, minimizing side reactions and improving purity.
  • Recrystallization solvents and temperature control are critical for obtaining the desired crystalline form and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Example Synthetic Route:

  • Reagents : Indole derivative, piperazine derivative, and acetic anhydride.
  • Conditions : The reaction is typically carried out in a solvent such as ethanol at elevated temperatures.
  • Yield : The yield can vary but is generally optimized through reaction time and temperature adjustments.

Acetamide derivatives are often investigated for their pharmacological properties. The specific compound has shown potential in various studies:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against human breast cancer cells with IC50 values in the micromolar range .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound show significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MIC) reported for related compounds were around 256 µg/mL .
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase activity, which is crucial in neurodegenerative diseases .

Case Study 1: Anticancer Research

A study published in the journal Cancer Research explored the effects of Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- on various cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Evaluation

In a comparative study on antimicrobial efficacy, Acetamide derivatives were tested against a panel of bacterial strains. The findings highlighted its superior activity compared to conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)-, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(piperazine-1-yl)phenyl-2-phenoxyacetamidePiperazine ring, phenoxy groupAntitumor activity
N-(2-hydroxyethyl)-N-(4-acetyl-1-piperazinyl)acetamideHydroxyethyl substituentModulates sirtuin activity
N,N-diethylacetamideSimple acetamide structureGeneral anesthetic properties

This table illustrates varying degrees of complexity and biological activity among these compounds, with Acetamide distinguished by its unique combination of an indole moiety and a piperazine ring.

Mechanism of Action

The mechanism of action of Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The indole and piperazine moieties are particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., acetamide cores, heterocyclic substituents) or synthetic pathways with the target molecule, enabling comparative analysis:

Antimicrobial Acetamide Derivatives (Compounds 47–50)

Structural Features :

  • Compound 47 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide.
  • Compound 48 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl)acetamide.
  • Compound 49 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide.
  • Compound 50 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(6-chloropyridin-2-yl)acetamide .

Comparison :

Feature Target Compound Compounds 47–50
Core Structure N-ethyl acetamide Unsubstituted acetamide
Piperazine Substituent Indol-2-ylcarbonyl Benzo[d]thiazol-5-ylsulfonyl
Bioactivity Not reported Antimicrobial : Active against gram-positive bacteria (47, 48) and fungi (49, 50)

Key Insight : The indole group in the target compound may confer distinct target selectivity compared to the thiazole sulfonyl group in Compounds 47–50, which are optimized for microbial membrane interaction .

Imatinib Analogs (Compound 2e)

Structural Features :

  • Compound 2e: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide .

Comparison :

Feature Target Compound Compound 2e
Heterocyclic Motif Indole-piperazine-pyridine Triazole-pyrimidine-pyridine
Synthetic Route Not detailed Microwave-assisted synthesis (30% yield)
Bioactivity Not reported Likely kinase inhibition (analogous to imatinib)

Key Insight : Both compounds feature pyridine and acetamide linkages, but Compound 2e’s triazole-pyrimidine system may enhance kinase binding affinity compared to the target’s indole-piperazine scaffold .

Benzimidazole Acetamide Derivatives (Compounds 28–32)

Structural Features :

  • Compound 28 : N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide.
  • Compound 32 : N-(6-Chloro-1-methyl-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide .

Comparison :

Feature Target Compound Compounds 28–32
Core Heterocycle Indole Benzimidazole
Substituents Piperazine-pyridine Pyrazole, benzamide
Bioactivity Not reported Potential enzyme inhibition (benzimidazoles target proteases)
Indole-Containing Acetamides (Compounds 215b, 227e)

Structural Features :

  • Compound 215b : N-Ethyl-N-[2-(1H-indol-3-yl)-propyl]-acetamide.
  • Compound 227e : N-Ethyl-N-[2-(1H-indol-3-yl)-ethyl]-acetamide .

Comparison :

Feature Target Compound Compounds 215b, 227e
Indole Position Indol-2-ylcarbonyl Indol-3-yl
Synthetic Route Not detailed Hydroformylation/Fischer indolization (59–61% yield)
Bioactivity Not reported Likely CNS activity (indole-3-yl analogs interact with serotonin receptors)

Key Insight : The indol-2-ylcarbonyl group in the target compound may alter receptor binding compared to the indol-3-yl position in 215b and 227e, which are common in neuroactive compounds .

Biological Activity

Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)-, a compound with the CAS number 153473-54-2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article synthesizes various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N5OC_{22}H_{25}N_{5}O, with a molecular weight of approximately 391.466 g/mol. The structure features an indole moiety linked to a piperazine and pyridine, which are known to contribute to the biological activity of similar compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)-. For instance, a series of glyoxylamide derivatives were synthesized and tested against various microorganisms:

CompoundMicroorganismMIC (μg/mL)
5hCandida albicans7.8
5hAspergillus niger31.25
5hPenicillium notatum62.5

Compound 5h exhibited the best antifungal profile among the tested series, indicating significant potential for developing antifungal agents based on this scaffold .

Neuropharmacological Activity

The compound's structural features suggest a potential role in treating neurodegenerative diseases such as Alzheimer's disease (AD). A related study focused on substituted acetamide derivatives demonstrated their ability to inhibit butyrylcholinesterase (BChE), an enzyme implicated in AD progression:

CompoundIC50 (μM)
8c3.94
8d19.60

The most potent inhibitor identified was compound 8c , which displayed favorable kinetics and selectivity against BChE. The inhibition mechanism was characterized using Lineweaver–Burk plots, confirming its mixed-type inhibition profile .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between Acetamide, N-ethyl-N-(2-(4-(1H-indol-2-ylcarbonyl)-1-piperazinyl)-3-pyridinyl)- and its biological targets. These studies reveal how the compound binds effectively within the active sites of target enzymes, enhancing its potential as a therapeutic agent.

Case Studies

  • Antitubercular Activity : A related series of compounds were synthesized and tested against Mycobacterium tuberculosis. Some derivatives showed IC50 values ranging from 1.35 to 2.18 μM, indicating promising antitubercular activity .
  • Cytotoxicity Assessment : The most active compounds were evaluated for cytotoxicity against human embryonic kidney cells (HEK-293), revealing that they were non-toxic at effective concentrations, which is crucial for drug development .

Q & A

Q. What synthetic strategies are recommended for preparing this acetamide derivative?

The synthesis typically involves coupling a piperazine-indole carbonyl intermediate with an ethyl-substituted pyridinyl acetamide precursor. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen .
  • Piperazine functionalization : React 4-(1H-indol-2-ylcarbonyl)piperazine with bromopyridine derivatives via nucleophilic aromatic substitution .
  • Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol . Structural confirmation requires NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic methods are critical for structural characterization?

  • <sup>1</sup>H and <sup>13</sup>C NMR : Identify proton environments (e.g., ethyl groups, piperazinyl protons) and carbonyl/amide functionalities .
  • FT-IR : Confirm amide C=O stretches (~1650–1680 cm<sup>-1</sup>) and indole N-H vibrations (~3400 cm<sup>-1</sup>) .
  • Elemental analysis : Verify purity (>95%) and molecular formula consistency .

Q. What in vitro assays are suitable for initial biological screening?

  • Receptor binding assays : Test affinity for CNS targets (e.g., serotonin or dopamine receptors) using radioligand displacement .
  • Antimicrobial activity : Perform MIC assays against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans) .
  • CYP450 inhibition : Use human liver microsomes to assess metabolic stability and isoform-specific interactions (e.g., CYP3A4/2D6) .

Advanced Questions

Q. How can computational tools predict metabolic soft spots in this compound?

  • MetaSite analysis : Predicts CYP450-mediated oxidation sites by comparing ligand-protein interaction fingerprints. For example, phenethyl groups are prone to hydroxylation, while fluorinated pyridinyl substituents reduce metabolic clearance .
  • Docking studies : Identify interactions with CYP3A4/2D6 active sites to prioritize modifications (e.g., introducing electron-withdrawing groups) .
  • In silico ADMET : Use tools like SwissADME to estimate logP, solubility, and bioavailability .

Q. How do structural modifications impact selectivity for targets like COX-2?

  • Piperazinyl modifications : Bulky substituents (e.g., fluorophenyl) enhance COX-2 selectivity by sterically hindering COX-1 binding .
  • Pyridinyl substitutions : Electron-deficient rings (e.g., fluoropyridinyl) reduce metabolic oxidation while maintaining potency .
  • Amide linker optimization : Polar groups (e.g., glycinyl) improve solubility and reduce off-target effects .

Q. How to resolve species-specific contradictions in CYP450 metabolism?

  • Cross-species microsomal studies : Compare metabolic rates in human, rat, and mouse liver microsomes to identify contributing isoforms .
  • Chemical inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to quantify enzyme contributions .
  • Recombinant CYP450 panels : Express individual isoforms (e.g., CYP2D6) to confirm metabolic pathways .

Q. What strategies improve pharmacokinetic properties without compromising activity?

  • Metabolic shielding : Introduce fluorine atoms at labile positions (e.g., pyridinyl C-3) to block oxidation .
  • Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages for enhanced absorption .
  • Co-crystallization studies : Resolve target-ligand structures (e.g., COX-2) to guide rational modifications .

Data Contradiction Analysis

Q. Discrepancies in reported receptor binding affinities: How to validate?

  • Standardize assay conditions : Use consistent buffer pH, temperature, and radioligand concentrations across labs .
  • Orthogonal assays : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Control for batch variability : Source compounds from synthetic routes with ≥95% purity (HPLC-validated) .

Conflicting CYP450 inhibition Resolution approaches

  • Microsomal pre-incubation : Distinguish time-dependent inhibition (TDI) from reversible effects .
  • LC-MS/MS metabolite profiling : Identify active metabolites that may indirectly modulate enzyme activity .
  • Species-specific isoform mapping : Humanize CYP450 expression in transgenic models for translational relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.